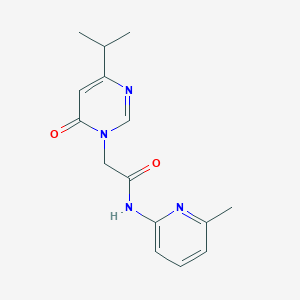![molecular formula C17H18N4O B2362819 1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034487-45-9](/img/structure/B2362819.png)
1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a pyrazolopyridine derivative with a urea functional group that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Hydrogel Formation and Physical Property Tuning
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, with the gel's physical properties, such as morphology and rheology, being tunable by the anion identity. This property provides a method for modifying the gels' physical characteristics for specific applications, such as in materials science for creating custom hydrogels with desired mechanical properties (Lloyd & Steed, 2011).
Synthesis and Theoretical Studies of Pyranopyrazoles
A series of pyranopyrazoles have been synthesized, with their UV-VIS, FT-IR, 1H-NMR, and 13C-NMR spectral data characterized. Density Functional Theory calculations provided detailed descriptions of the orbitals, including spatial characteristics and atomic contributions, indicating potential applications in the design of new chemical entities for various scientific purposes (Al-Amiery et al., 2012).
Anticancer Agent Development
Diaryl ureas have shown significant antiproliferative effects against various cancer cell lines, highlighting the potential of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as anticancer agents and BRAF inhibitors. This research could pave the way for the development of new therapeutic options for cancer treatment (Jian Feng et al., 2020).
OLED Material Design
3-(1H-Pyrazol-1-yl)pyridine has been utilized as an electron-transporting unit in the construction of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating the importance of molecular design in achieving high-efficiency blue, green, and white OLEDs. This work exemplifies the application of such compounds in the development of advanced electronic and photonic devices (Li et al., 2016).
Antimicrobial Compound Synthesis
Research on pyrimidine derivatives, including the synthesis of 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide, has shown potential applications in medicine due to their antimicrobial properties. This highlights the role of such compounds in addressing bacterial and fungal infections (Rathod & Solanki, 2018).
Eigenschaften
IUPAC Name |
1-(3-phenylpropyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17(18-10-4-7-14-5-2-1-3-6-14)20-15-9-12-21-16(13-15)8-11-19-21/h1-3,5-6,8-9,11-13H,4,7,10H2,(H2,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXMVRDBCRWRAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2362736.png)

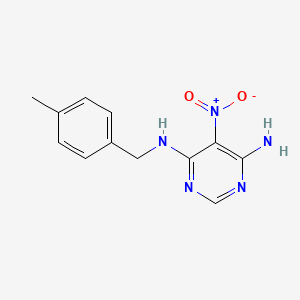
![3,6-dichloro-N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}pyridine-2-carboxamide](/img/structure/B2362739.png)

![N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2362744.png)
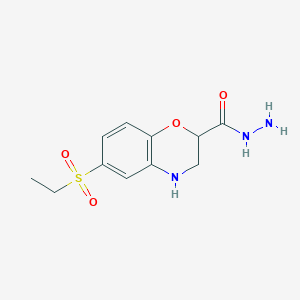
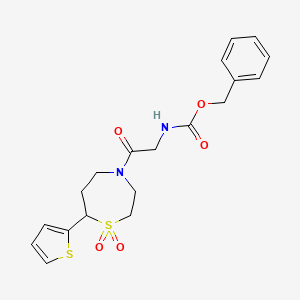
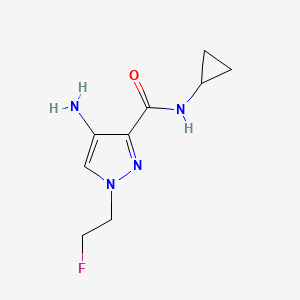
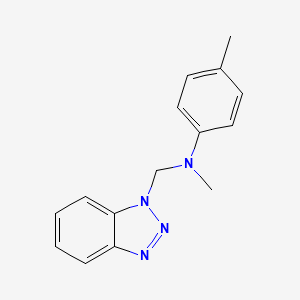

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2362757.png)

